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Chemical Profile & Environmental Degradation

Dichloronitromethane is a halonitromethane with the molecular formula CHCl₂NO₂ and a molecular mass

of 129.93 g/mol [1] [2]. It is primarily recognized in scientific literature as a disinfection byproduct in

water treatment, formed during ozonation or chlorination processes in waters containing organic matter and

bromide ions [3]. These compounds are of significant concern due to their high cytotoxicity and genotoxicity

[4].

While the specific mechanism of its electrophilic reactions was not detailed in the search results, studies on

its degradation provide clues about its reactivity. The table below summarizes key quantitative data and

environmental fate parameters for dichloronitromethane.

Property Value Remarks

Molecular Weight [1] [2] 129.93 g/mol

Chemical Formula [1] [2] CHCl₂NO₂

Water Solubility (at 20°C, pH 7)

[1]

17150 mg L⁻¹ Highly soluble
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Property Value Remarks

Vapour Pressure (at 20°C) [1] 467000 mPa Highly volatile

Soil DT₅₀ (Aerobic) [1] 0.71 days Non-persistent; time for 50% degradation

pKa of Nitromethane [5] 10.21 (in
H₂O)

Provided for context; the parent compound is mildly
acidic.

Research into its breakdown by advanced oxidation/reduction processes shows it reacts with radical species.

The second-order rate constants for reactions with relevant radicals are [4]:

HO• (Hydroxyl radical): ~10⁸ M⁻¹ s⁻¹

Cl• (Chlorine radical): ~10¹⁰ M⁻¹ s⁻¹
Cl₂•- (Dichloride radical anion): ~10⁹ M⁻¹ s⁻¹

Synthesis and Potential Applications

One published method for synthesizing dichloronitromethane is through the hydrolysis of ethyl

dichloronitroacetate [6]. In the pharmaceutical context, one supplier notes that dichloronitromethane

could react with N-methylethanolamine to form a novel compound potentially useful as a ligand to improve

the solubility or targeting properties of Carboplatin in drug formulations [2].

Research Recommendations and Pathways

Based on the available information, here is a proposed workflow to build a deeper understanding of its

electrophilic reactivity.
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Start: Establish Base Structure

Analyze Electronic Effects
(Nitro group: -M, -I

Chloro groups: -I, weak +M)

Probe Reactivity
- Acidic H⁺ character

- Susceptibility to radical attack
- Potential SN reactions

Identify Electrophilic Center
- Carbon atom bearing nitro group

- Reaction with nucleophiles

Define Full Reactivity Profile

Click to download full resolution via product page

Research workflow for elucidating electrophilic reactivity

To fill the knowledge gaps, you can focus on the following approaches:

Deduce Reactivity from Structure and Analogy: The nitro group is a strong electron-withdrawing
group (-I and -M effects), making the carbon atom it's attached to electron-deficient [7] [5]. The two

chlorine atoms further enhance this electron deficiency. This suggests the central carbon could be a
target for nucleophilic attack, a hallmark of electrophilic behavior. Nitromethane itself is mildly acidic

(pKa ~10.21) [5], and the chlorine substituents in dichloronitromethane are likely to make the proton
on the carbon even more acidic, which is another key aspect of its reactivity.

Investigate Related Reactions: You can design experiments based on the behavior of similar
compounds. For instance, the provided synthesis route via hydrolysis [6] and its reaction with N-

methylethanolamine [2] are concrete starting points for mechanistic studies.
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Perform Computational Modeling: Use computational chemistry methods (like the M06-2x

functional or CBS-QB3 approach mentioned in a related kinetic study [8]) to calculate molecular
electrostatic potentials, natural bond orbitals (NBO), and HOMO-LUMO gaps. This can visually and

quantitatively identify the most electrophilic sites on the molecule.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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